Home > Products > Building Blocks P6643 > 4-Fluoro-N-(4-methoxybenzyl)aniline
4-Fluoro-N-(4-methoxybenzyl)aniline - 80143-71-1

4-Fluoro-N-(4-methoxybenzyl)aniline

Catalog Number: EVT-1648227
CAS Number: 80143-71-1
Molecular Formula: C14H14FNO
Molecular Weight: 231.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Fluoro-N-methylaniline

  • Compound Description: 4-Fluoro-N-methylaniline serves as a model compound for investigating the biotransformation of secondary aromatic amines, particularly focusing on the roles of cytochromes P-450 and flavin-containing monooxygenase (FMO). Studies revealed that both enzyme systems contribute to its metabolism via N-demethylation, N-hydroxylation, and 4-hydroxylation, often accompanied by dehalogenation. [] Notably, FMO1 catalyzes a distinctive carbon oxidation coupled with defluorination, yielding 4-N-methylaminophenol. This reaction involves a proposed labile intermediate, 1-fluoro-4-(methylimino)cyclohexa-2,5-dienol, which further leads to a reactive quinoneimine intermediate. []
  • Compound Description: These encompass UDP-4-deoxy-4-fluoro-N-acetylglucosamine (4FGlcNAc) and UDP-4-deoxy-4-fluoro-N-acetylgalactosamine (4FGalNAc), synthesized as unnatural UDP-sugar donors. These compounds were designed for investigating glycosaminoglycan synthesis. 4FGlcNAc acts as a chain terminator after transfer onto an acceptor by Pastuerella multocida heparosan synthase 1. []

4-Fluoro-N,N-dimethylaniline (DMA4F)

  • Compound Description: This compound challenges previous findings regarding intramolecular charge transfer (ICT). Studies revealed that only a single fluorescence emission from a locally excited (LE) state is observed, irrespective of solvent polarity, temperature, or excitation wavelength. [] This contradicts earlier reports suggesting dual LE + ICT emission, highlighting potential discrepancies between experimental and computational predictions in ICT studies.

N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide (Compound 43a)

  • Compound Description: Developed as a highly selective and orally bioavailable matrix metalloproteinase-13 (MMP-13) inhibitor, compound 43a exhibits potential for treating osteoarthritis without the nephrotoxicity observed in previous carboxylic acid-containing MMP-13 inhibitors. []

cis-Bis[4-fluoro-N-(diethylcarbamothioyl)benzamido-κ2O,S]platinum(II)

  • Compound Description: This platinum(II) complex, synthesized and characterized by various techniques including X-ray diffraction, exhibits a square-planar coordination geometry around the Pt atom. Two S atoms and two O atoms from the N-(diethylcarbamothioyl)-4-fluorobenzamide ligand coordinate to the Pt center in a cis configuration. []

Z-3-Fluoro-2-(4-methoxybenzyl)allylamine Hydrochloride (LJP 1586)

  • Compound Description: Identified as a novel semicarbazide-sensitive amine oxidase (SSAO) inhibitor, LJP 1586 demonstrates potent inhibition of rodent and human SSAO activity (IC50 values: 4–43 nM). Exhibiting excellent selectivity and oral bioavailability, LJP 1586 effectively reduces inflammatory leukocyte trafficking in vivo, highlighting its potential as an anti-inflammatory therapeutic. []

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

  • Compound Description: Synthesized via a rapid, microwave-assisted protocol, TJ08 displays potent antileukemic activity. This efficient method significantly reduces reaction time compared to conventional heating. []

6-Fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine Derivatives

  • Compound Description: A series of Schiff base derivatives based on this structure were synthesized and characterized using spectroscopic methods and computational studies. []

4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide

  • Compound Description: This compound was analyzed through Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy combined with computational modeling. Results indicated a weakened NH bond, suggesting proton transfer to the adjacent oxygen atom. The simultaneous IR and Raman activation of the CO-stretching mode suggests charge transfer interaction through a π-conjugated path. []

N-(4-Methoxybenzyl)phthalimide

  • Compound Description: Crystallographic analysis of this compound revealed intermolecular hydrogen bonding patterns, specifically Caryl—H⋯O=C bonds generating R22(16) ring motifs. Further stabilization arises from π–π stacking of phthalimides in head-to-tail dimers and Caryl—H⋯O—Caryl interactions involving the aryl­methyl ether oxygen as a hydrogen bond acceptor. These interactions form infinite ribbons through R(22) motifs. []

4-Fluoro-N-( 2’-hydroxy-4’-nitrophenyl ) phenylacetamide

  • Compound Description: This compound was studied using vibrational spectroscopic techniques and computational methods. []

(1)-N-(4-Methoxybenzyl)-1,10-phenanthrolinium Bromide

  • Compound Description: This compound was synthesized and tested for antiplasmodial activity against chloroquine-resistant (FCR-3) and chloroquine-sensitive (D10) Plasmodium falciparum strains. It exhibited promising activity with IC50 values of 0.93 ± 0.02 µM and 1.21 ± 0.09 µM, respectively. []

N-4-Piperazinyl-ciprofloxacin-aniline Hybrids

  • Compound Description: This series of novel hybrids involved linking ciprofloxacin with various anilides. Notably, compound 6a within this series displayed significant antitumor activity against the liver cell line (Huh-7) with 68.36% cell viability at 100 μg/mL. []

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)

  • Compound Description: Identified as a potent pan-KIT mutant kinase inhibitor, AZD3229 demonstrates potential for treating gastrointestinal stromal tumors (GISTs) driven by diverse KIT mutations. Its development focused on overcoming resistance to established therapies and minimizing side effects associated with multitargeted agents. []

1-(1H-Indol-3-ylcarbonyl)-N-(4-methoxybenzyl)formamide

  • Compound Description: Structural analysis of this compound reveals a planar indole ring, with the adjacent carbonyl groups in a trans orientation. []

N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives

  • Compound Description: This series of alkoxy benzamide derivatives was synthesized and evaluated for anti-tuberculosis activity. Notably, derivatives 7c, 7e, and 7i exhibited significant activity against the H37RV strain with a minimum inhibitory concentration (MIC) of 62.5 μg/mL. []

N-(4-methoxybenzylidine)aniline (N4MBA)

  • Compound Description: N4MBA has been studied using theoretical methods, including ab initio HF/6-311++G(d,p) and DFT/B3LYP calculations, to determine its optimized molecular structure, vibrational frequencies, and thermodynamic properties. []

N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines

  • Compound Description: A series of these compounds were synthesized and tested for fungicidal activity against Phytophthora capsici. Notably, compound IX-3g demonstrated promising activity with an EC50 value of 1.03 mM. []

[(18)F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([(18)F]FIMX)

  • Compound Description: Developed as a promising PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1), [(18)F]FIMX exhibits high brain radioactivity uptake, reflecting the distribution of mGluR1. []

3-Chloro-4-fluoro-aniline

  • Compound Description: Studies on the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats show it is primarily excreted as 2-amino-4-chloro-5-fluorophenyl sulfate. []

(S)-N-[1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide

  • Compound Description: This compound is a potent and orally bioavailable KCNQ2 opener, devoid of CYP3A4 metabolism-dependent inhibition (MDI), discovered during structure-activity relationship studies to mitigate the CYP3A4 MDI observed with the parent compound (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide. []

N-Hydroxy-4'-fluoro-4-acetylaminobiphenyl (N-OH-FAABP)

  • Compound Description: This compound is a liver carcinogen investigated for its role in liver carcinogenesis, particularly its initiation and promotion activity in the rat liver. It is also a substrate for sulfotransferases, with sulfation playing a crucial role in its metabolic activation. [, ]

4'-Fluoro-N-tert-butylamodiaquine (2k)

  • Compound Description: Developed as part of a series of amodiaquine analogues aiming to address the toxicity concerns associated with the parent compound, 2k exhibits potent antimalarial activity against both chloroquine-sensitive and resistant parasites. It demonstrates favorable pharmacological properties, including moderate to excellent oral bioavailability and a good safety profile, making it a promising candidate for further development as an antimalarial agent. []

4-Bromo-N-(4-hydroxybenzylidene)aniline

  • Compound Description: This compound was structurally characterized and its crystal packing, influenced by O—H⋯N hydrogen bonds forming infinite chains along the b-axis, was described. []

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

  • Compound Description: Characterized as a novel, highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), JNJ-1930942 exhibits therapeutic potential for treating cognitive deficits associated with various CNS disorders, including schizophrenia and Alzheimer's disease. []

Properties

CAS Number

80143-71-1

Product Name

4-Fluoro-N-(4-methoxybenzyl)aniline

IUPAC Name

4-fluoro-N-[(4-methoxyphenyl)methyl]aniline

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

InChI

InChI=1S/C14H14FNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3

InChI Key

GSIXDRVRPADHPJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.